molecular formula C25H29N5O3 B12904622 3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione CAS No. 133399-70-9

3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione

Cat. No.: B12904622
CAS No.: 133399-70-9
M. Wt: 447.5 g/mol
InChI Key: PORQJIBOYVIPCB-UHFFFAOYSA-N
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Description

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyrimidoindole core

Preparation Methods

The synthesis of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves multiple steps, typically starting with the preparation of the piperazine derivative. The synthetic route may include:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the 2-methoxyphenylpiperazine intermediate.

    Alkylation: The intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

    Cyclization: The alkylated product undergoes cyclization with a suitable reagent to form the pyrimidoindole core.

    Final Modifications: The final steps involve introducing the dimethyl groups and completing the synthesis of the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow techniques to scale up the process.

Chemical Reactions Analysis

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated pathways.

Comparison with Similar Compounds

Similar compounds include other arylpiperazine derivatives and alpha1-adrenergic receptor antagonists such as trazodone, naftopidil, and urapidil . Compared to these compounds, 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exhibits unique structural features that may contribute to its distinct pharmacological profile and potential therapeutic benefits.

Properties

CAS No.

133399-70-9

Molecular Formula

C25H29N5O3

Molecular Weight

447.5 g/mol

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,5-dimethylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C25H29N5O3/c1-26-19-9-5-4-8-18(19)22-23(26)24(31)30(25(32)27(22)2)17-14-28-12-15-29(16-13-28)20-10-6-7-11-21(20)33-3/h4-11H,12-17H2,1-3H3

InChI Key

PORQJIBOYVIPCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)N3C)CCN4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

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